

Technical Support Center: Synthetic Histone H2b(29-35)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Histone H2b(29-35)

Cat. No.: B15599608

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This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of synthetic **Histone H2b(29-35)**.

Frequently Asked Questions (FAQs)

Q1: What are the properties of the synthetic **Histone H2b(29-35)** peptide?

A1: The **Histone H2b(29-35)** peptide has the sequence Arg-Lys-Arg-Ser-Arg-Lys-Glu.^{[1][2]} Its key properties are summarized in the table below. The amino acid composition is rich in basic (positively charged) residues, making it a hydrophilic and basic peptide.

Q2: What is the expected solubility of **Histone H2b(29-35)**?

A2: Due to its high net positive charge and hydrophilic nature, **Histone H2b(29-35)** is expected to be soluble in water and aqueous buffers.^{[3][4][5]} Peptides with a high proportion of charged residues (>25%) are typically soluble in aqueous solutions.^{[3][6]}

Q3: What is the recommended initial solvent for reconstituting **Histone H2b(29-35)**?

A3: The recommended starting solvent is sterile, distilled water.^[7] If solubility issues arise, using a slightly acidic buffer or adding a small amount of dilute acetic acid is the next logical step for this basic peptide.^{[6][8][9]}

Q4: How should I store the lyophilized peptide and the stock solution?

A4: Lyophilized peptides should be stored at -20°C or colder for long-term stability. Once reconstituted, it is recommended to create aliquots of the stock solution and store them at -20°C to avoid multiple freeze-thaw cycles.^{[7][10]} Before opening the vial, always allow the lyophilized peptide to equilibrate to room temperature in a desiccator to prevent moisture absorption.^{[3][11]}

Peptide Properties and Recommended Solvents

Table 1: Physicochemical Properties of **Histone H2b(29-35)**

Property	Value	Rationale
Sequence	Arg-Lys-Arg-Ser-Arg-Lys-Glu (RKRSRKE)	A 7-amino acid peptide.[1][2]
Molecular Weight	~959.1 g/mol	Based on the amino acid composition.[2]
Net Charge at pH 7.0	+4	Calculated by assigning +1 to each basic residue (Arg, Lys, N-terminus) and -1 to each acidic residue (Glu, C-terminus).[9][11] This high positive charge indicates the peptide is basic.
Classification	Basic, Hydrophilic	The peptide contains a high percentage of charged residues (6 out of 7 amino acids are charged) and is therefore considered highly hydrophilic.[3] Its net positive charge makes it a basic peptide.[9]
Predicted Solubility	High in aqueous solutions	Peptides with a high net charge are generally soluble in aqueous media. Specifically, basic peptides dissolve well in neutral or slightly acidic solutions.[8] Several suppliers confirm it is soluble in water.[4][5]

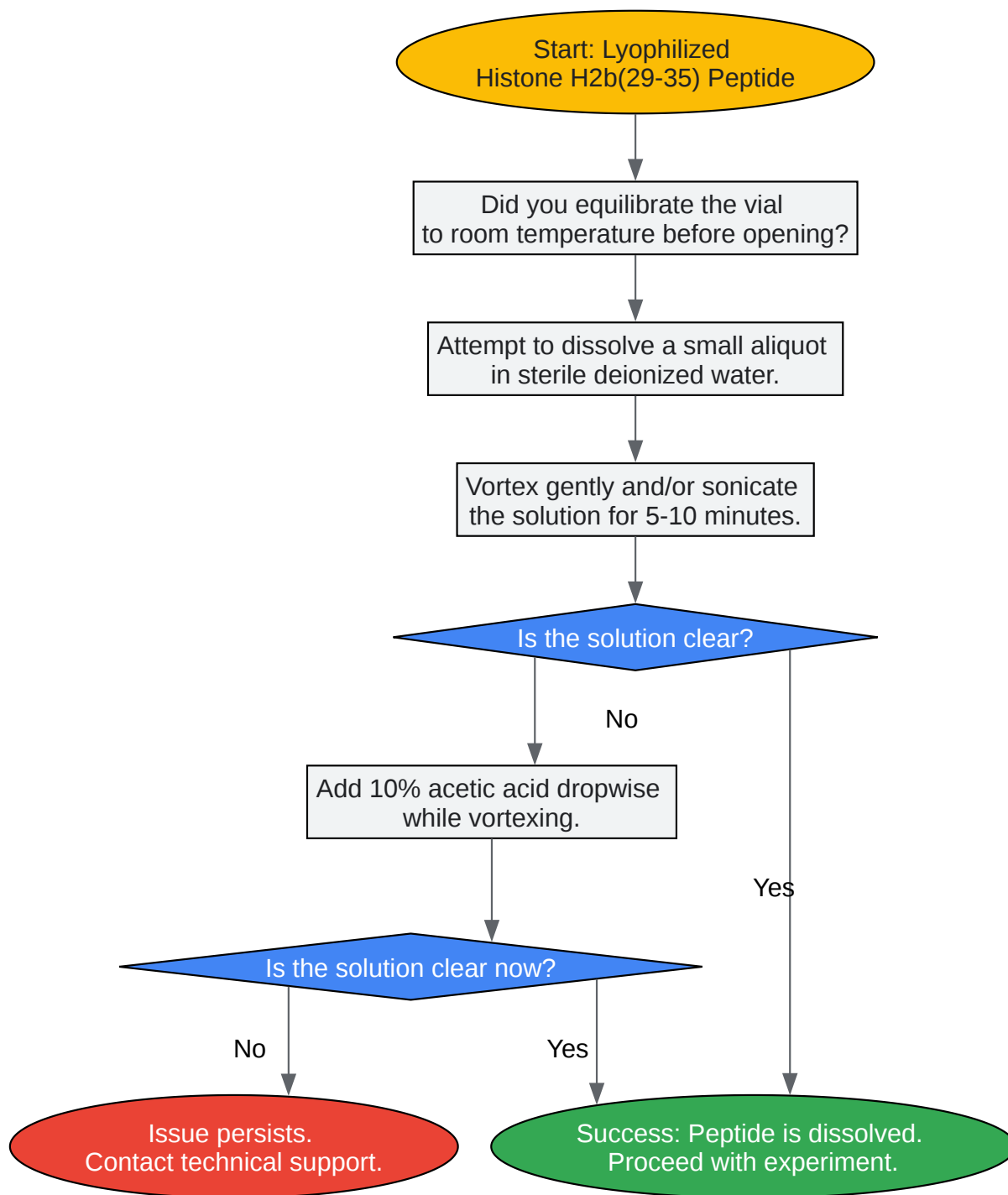
Table 2: Recommended Solvents for **Histone H2b(29-35)**

Solvent Tier	Solvent	Instructions & Remarks
Primary	Sterile, deionized water	This should be the first solvent to try. Most basic peptides will dissolve in water. [7] [8]
Secondary	10% Acetic Acid in water	If the peptide does not dissolve in water, its basic nature suggests using a dilute acidic solution to aid dissolution. [6] [9] Add the acidic solution dropwise until the peptide dissolves, then dilute with water to the desired concentration.
Tertiary	Buffers (e.g., PBS, Tris at pH < 7.0)	Using a buffer with a pH below the peptide's isoelectric point will ensure a net positive charge and promote solubility.
Last Resort	Dimethyl sulfoxide (DMSO)	For very stubborn solubility issues, a small amount of an organic solvent like DMSO can be used first, followed by slow dilution with an aqueous buffer. [7] [12] This is generally reserved for hydrophobic or neutral peptides and should be unnecessary for H2b(29-35).

Troubleshooting Guide

Issue: My **Histone H2b(29-35)** peptide won't dissolve in water.

This is unexpected given the peptide's hydrophilic and highly charged nature. Follow this step-by-step guide to troubleshoot the problem.



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Caption: Troubleshooting workflow for dissolving **Histone H2b(29-35)**.

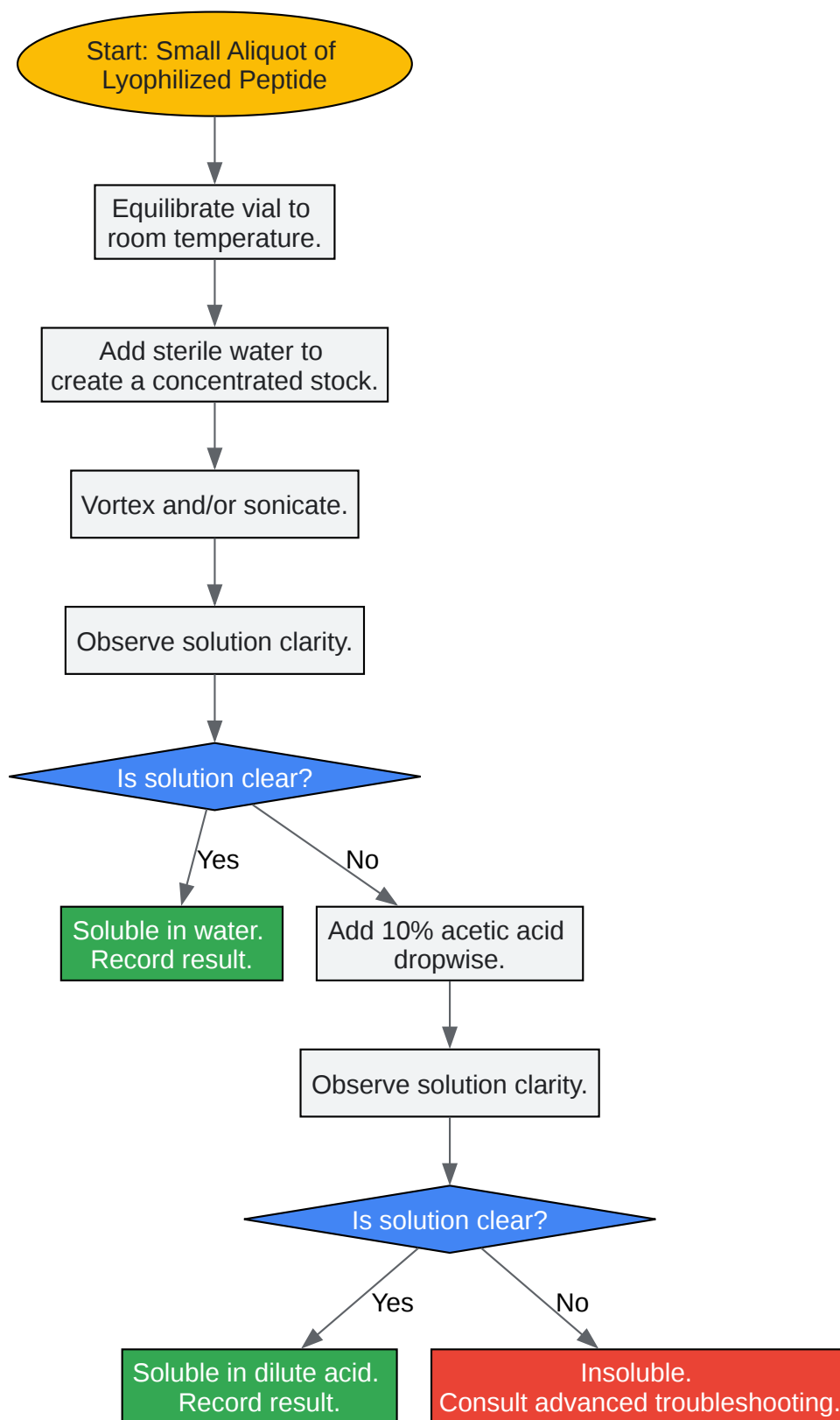
Experimental Protocols

Protocol 1: Small-Scale Peptide Solubility Test

It is critical to test the solubility of a small amount of your peptide before attempting to dissolve the entire sample.[\[3\]](#)[\[7\]](#)

Methodology:

- Preparation: Allow the lyophilized peptide vial to warm to room temperature in a desiccator (approx. 20-30 minutes).[\[11\]](#)
- Aliquoting: Weigh out a small amount of the peptide (e.g., 0.1 mg) into a sterile microcentrifuge tube.
- Solvent Addition (Water): Add a calculated volume of sterile, deionized water to achieve a high concentration (e.g., 10 μ L for a 10 mg/mL stock).
- Dissolution Aids: Vortex the tube gently. If the peptide is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.[\[12\]](#) Brief, gentle warming ($<40^{\circ}\text{C}$) can also be attempted.[\[3\]](#)[\[6\]](#)
- Observation: Check for a clear solution. If it is clear, the peptide is soluble in water.
- Solvent Addition (Acid): If the solution remains cloudy or contains particulates, add 10% acetic acid drop-by-drop (0.5-1.0 μ L at a time), vortexing between additions, until the solution becomes clear.[\[9\]](#)
- Documentation: Record the final solvent composition required to achieve dissolution.



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Caption: Experimental workflow for peptide solubility testing.

Protocol 2: Standard Reconstitution of Histone H2b(29-35)

Methodology:

- Preparation: Allow the vial of lyophilized peptide to reach room temperature before opening. [\[11\]](#)
- Centrifugation: Briefly centrifuge the vial to ensure all peptide powder is at the bottom of the tube. [\[11\]](#)
- Solvent Addition: Based on the results of your solubility test (Protocol 1), add the appropriate solvent (sterile water or a dilute acetic acid solution) to the vial to achieve the desired stock concentration (e.g., 1-10 mg/mL).
- Mixing: Vortex the vial gently until the peptide is completely dissolved. Sonication can be used if necessary to break up any small aggregates. [\[6\]](#)
- Verification: Ensure the final solution is clear and free of particulates. If not, the peptide is not fully in solution.
- Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C or below. [\[7\]](#)

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- To cite this document: BenchChem. [Technical Support Center: Synthetic Histone H2b(29-35)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15599608#improving-solubility-of-synthetic-histone-h2b-29-35]

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